molecular formula C12H10N4O2S2 B2866657 N-(6-methoxy-1,3-benzothiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 881444-78-6

N-(6-methoxy-1,3-benzothiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No. B2866657
CAS RN: 881444-78-6
M. Wt: 306.36
InChI Key: HAWUUDMXHQWJSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(6-methoxy-1,3-benzothiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide” is a complex organic compound. It contains a benzothiazole ring, which is a heterocyclic compound (a compound that contains atoms of at least two different elements in its rings) with a benzene ring fused to a thiazole ring .

Scientific Research Applications

DNA Binding and Colorimetric Anion Sensing

This compound has been utilized in the synthesis of a Schiff base that exhibits colorimetric anion sensing capabilities. The molecular structure of the synthesized Schiff base allows it to interact with anions like F−, CN−, H2PO4−, OH−, and AcO−, causing significant color changes, which can be used for selective detection .

Antimicrobial and Anticancer Activities

Benzothiazole derivatives, including the compound , have been incorporated into dispersed azo dyes with antipyrine moieties. These synthesized molecules have shown potent antimicrobial activities against various bacterial and fungal strains. Additionally, they have demonstrated anticancer properties against different human cancer cell lines, indicating their potential as therapeutic agents .

Molecular Docking Studies

The compound has been part of studies involving molecular docking, which is a method used to predict the interaction between a molecule and a target protein. This is crucial in the development of new drugs as it helps in understanding the compound’s potential as a pharmaceutical agent .

Corrosion Inhibition

Research has indicated that compounds containing the benzothiazole moiety, such as the one , can form a dense protective coating on metal surfaces due to mixed interactions. This property is valuable in the field of corrosion inhibition, where the compound can be used to protect metals from degradation .

Nonlinear Optical (NLO) Materials

The compound has been predicted to exhibit nonlinear optical effects using density functional theory (DFT). NLO materials are important in the development of optoelectronic devices, such as optical switches, modulators, and telecommunication systems .

Small-Molecule Activator of p53

In the context of cancer research, derivatives of this compound have been considered as potential small-molecule activators of p53. The p53 protein plays a critical role in controlling cell proliferation and apoptosis, and activating it can be a strategy for cancer therapy .

properties

IUPAC Name

N-(6-methoxy-1,3-benzothiazol-2-yl)-4-methylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O2S2/c1-6-10(20-16-15-6)11(17)14-12-13-8-4-3-7(18-2)5-9(8)19-12/h3-5H,1-2H3,(H,13,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAWUUDMXHQWJSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NC2=NC3=C(S2)C=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.